molecular formula C22H24N2O3 B1473634 trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid CAS No. 1019771-54-0

trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid

Cat. No.: B1473634
CAS No.: 1019771-54-0
M. Wt: 364.4 g/mol
InChI Key: LLSBLJWIOJPIPV-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Trans-2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Trans-2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as those containing cyclopropane rings or benzhydrylpiperazine moieties. These compounds may share some structural similarities but differ in their chemical properties and applications. The uniqueness of trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid lies in its specific combination of functional groups and its versatile reactivity.

Properties

IUPAC Name

(1R,2R)-2-(4-benzhydrylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-21(18-15-19(18)22(26)27)24-13-11-23(12-14-24)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-20H,11-15H2,(H,26,27)/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSBLJWIOJPIPV-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CC4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)[C@@H]4C[C@H]4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133429
Record name (1R,2R)-2-[[4-(Diphenylmethyl)-1-piperazinyl]carbonyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019771-54-0
Record name (1R,2R)-2-[[4-(Diphenylmethyl)-1-piperazinyl]carbonyl]cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019771-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-[[4-(Diphenylmethyl)-1-piperazinyl]carbonyl]cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid
Reactant of Route 5
trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid
Reactant of Route 6
trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.